The synthesis of N~2~-(2,5-Dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, specifically its sodium sulfamate salt (compound 1), is described in the paper "Sodium N-(methylsulfonyl)-N-(4-nitro-2-phenoxyphenyl)sulfamate: a water-soluble nimesulide prodrug for parenteral use." []. While the specific synthetic route for the non-salt form is not provided in the given papers, the synthesis of the sodium sulfamate salt likely involves reacting nimesulide with a suitable sulfamating reagent.
N~2~-(2,5-Dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide itself is a prodrug and is metabolized in vivo to release the active NSAID, nimesulide []. Nimesulide is known to exert its anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are mediators of inflammation and pain.
The primary scientific application of N~2~-(2,5-Dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-phenoxyphenyl)glycinamide, specifically its sodium sulfamate salt, is its potential use as a water-soluble prodrug of nimesulide for parenteral administration []. This is significant because nimesulide itself has poor water solubility, limiting its formulation for parenteral use.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9